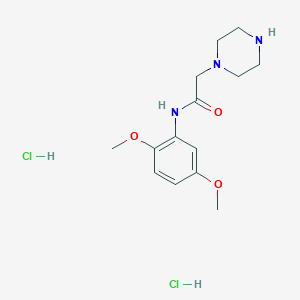

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

CAS No.: 1257855-14-3

Cat. No.: VC2690697

Molecular Formula: C14H23Cl2N3O3

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257855-14-3 |

|---|---|

| Molecular Formula | C14H23Cl2N3O3 |

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |

| Standard InChI | InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H |

| Standard InChI Key | MOEGGMXNJBBWCY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride belongs to the chemical class of piperazine derivatives, featuring an acetamide linkage between a piperazine ring and a 2,5-dimethoxy-substituted phenyl group. The compound's molecular architecture is characterized by a central acetamide group (-NHCOCH2-) that connects the piperazine ring to the dimethoxyphenyl moiety. The dimethoxy substitution at the 2 and 5 positions of the phenyl ring creates a specific electronic distribution that influences the compound's physicochemical properties and receptor binding characteristics. The dihydrochloride form indicates that the compound exists as a salt with two hydrochloride molecules, typically attached to the nitrogen atoms of the piperazine ring, which enhances the compound's water solubility compared to its free base form.

Physical and Chemical Properties

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride possesses distinct physical and chemical properties that are relevant to its pharmacological behavior and formulation considerations. The compound is identified by its unique CAS number 1257855-14-3, which serves as its international identifier in chemical databases and regulatory documentation. It has a molecular formula of C14H23Cl2N3O3, reflecting its core structure plus the two hydrochloride molecules that form the salt. The molecular weight of the compound is 352.3 g/mol, which places it in an optimal range for oral bioavailability according to Lipinski's rule of five for drug-like molecules. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

| Property | Value | Notes |

|---|---|---|

| CAS Number | 1257855-14-3 | International chemical identifier |

| Molecular Formula | C14H23Cl2N3O3 | Includes dihydrochloride salt form |

| Molecular Weight | 352.3 g/mol | Including dihydrochloride salt |

| Base Formula | C14H21N3O3 | Free base form without HCl |

| Base Molecular Weight | 279.33 g/mol | Free base form weight |

| Appearance | White to off-white solid | Typical physical form |

| Solubility | Soluble in water and polar solvents | Enhanced by dihydrochloride salt form |

The free base form of the compound, N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, has a molecular formula of C14H21N3O3 and a corresponding molecular weight of 279.33 g/mol. The presence of the two methoxy groups on the phenyl ring enhances the compound's lipophilicity, which is a critical factor in its ability to cross the blood-brain barrier, an essential characteristic for compounds targeting central nervous system disorders.

Synthesis Methods

General Synthesis Approach

The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically employs a multi-step process that requires precise reaction conditions and careful purification. The general synthetic pathway involves the reaction of piperazine with an appropriate acylating agent, specifically N-chloroacetyl-2,5-dimethoxyphenyl, under acidic conditions provided by hydrochloric acid. This reaction forms the critical acetamide linkage that characterizes the compound's structure. The reaction typically employs common organic solvents such as dichloromethane or toluene, with conditions involving refluxing or controlled temperature stirring to optimize yield and purity. The synthesis methodology must carefully control reaction parameters to prevent the formation of undesired byproducts and ensure the stereochemical integrity of the final compound.

Alternative Synthesis Approaches

Alternative approaches to synthesizing N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride may involve variations in reaction conditions, reagents, or synthetic routes that could potentially improve yield, purity, or process efficiency. One potential alternative involves the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of the amide bond between a protected piperazine and 2,5-dimethoxyphenylacetic acid, followed by deprotection and conversion to the dihydrochloride salt. Another approach could involve solid-phase synthesis strategies, which have become increasingly popular in medicinal chemistry for the efficient generation of compound libraries. These methods could potentially streamline the synthesis process and facilitate the production of structural analogs for structure-activity relationship studies. The optimization of synthesis methods for this compound continues to be an active area of research, particularly as interest in its pharmacological properties grows.

Pharmacological Applications

Receptor Binding Profile

The pharmacological profile of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is characterized by its interactions with multiple neurotransmitter receptors. While specific binding data from the provided sources is limited, structurally similar compounds have demonstrated affinity for serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, as well as dopamine receptors, especially the D2 subtype. The dimethoxy substitution pattern on the phenyl ring is particularly significant as it may enhance the compound's lipophilicity and receptor binding capabilities compared to analogs with different substitution patterns. This improved lipophilicity potentially facilitates the compound's ability to cross the blood-brain barrier, an essential characteristic for centrally acting drugs. Additionally, the positioning of the methoxy groups at the 2 and 5 positions may create a specific electronic distribution that optimizes interactions with the binding pockets of target receptors, potentially conferring selectivity for specific receptor subtypes.

Structure-Activity Relationships

Biological Activities and Mechanisms

Neurotransmitter Modulation

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is hypothesized to exert its pharmacological effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound's structural features suggest it may function as a ligand for multiple receptor subtypes, potentially exhibiting a complex pharmacological profile that includes agonist, antagonist, or partial agonist activities depending on the specific receptor target. The serotonergic system, particularly the 5-HT2A receptor subtype, is a likely target given the structural similarities to known serotonergic compounds. Modulation of this receptor has been implicated in antipsychotic, anxiolytic, and antidepressant effects. Additionally, interaction with dopamine receptors, especially the D2 subtype, could contribute to the compound's potential antipsychotic properties, as D2 receptor antagonism is a common mechanism of action for many established antipsychotic medications.

Cellular and Molecular Effects

Research Findings

Comparative Analysis with Related Compounds

Table 2: Comparison of Related Piperazine Acetamide Derivatives

Current Research Directions

Current research on N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride and related compounds continues to expand our understanding of their pharmacological properties and potential therapeutic applications. Ongoing investigations likely focus on several key areas: First, detailed characterization of receptor binding profiles across a broad range of neurotransmitter receptors to elucidate the compound's mechanism of action and potential off-target effects. Second, optimization of synthetic methods to improve yield, purity, and scalability for research and potential commercial applications. Third, development and evaluation of structural analogs to establish comprehensive structure-activity relationships and potentially identify compounds with improved therapeutic indices. Fourth, advanced preclinical studies including in vivo efficacy in disease models, detailed pharmacokinetic analysis, and comprehensive toxicology assessments. Finally, computational approaches such as molecular docking, QSAR (Quantitative Structure-Activity Relationship) analysis, and pharmacophore modeling to predict binding affinities and guide further structural optimization. These research directions collectively aim to fully characterize the compound's pharmacological profile and explore its potential as a lead compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume